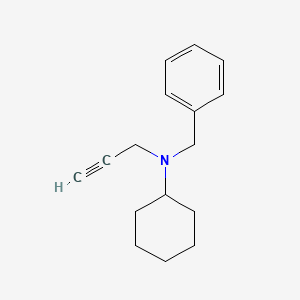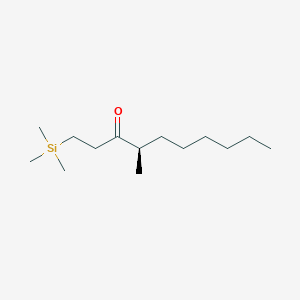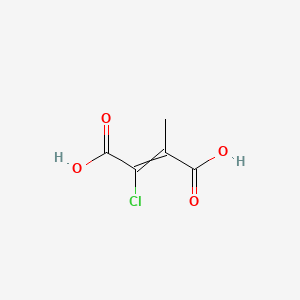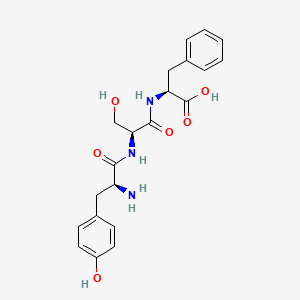![molecular formula C12H14NO5P B12558663 2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate CAS No. 143023-15-8](/img/structure/B12558663.png)
2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate typically involves the reaction of 2-hydroxynaphthalene with an appropriate aminoethyl phosphate derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction. After the reaction is complete, the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact .
化学反応の分析
Types of Reactions
2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives .
科学的研究の応用
2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways .
類似化合物との比較
Similar Compounds
- **2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
- **N-((4-chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide
Uniqueness
2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and phosphate groups allows for versatile interactions with biological molecules, making it a valuable compound in various research fields .
特性
CAS番号 |
143023-15-8 |
|---|---|
分子式 |
C12H14NO5P |
分子量 |
283.22 g/mol |
IUPAC名 |
2-[(2-hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H14NO5P/c14-11-6-5-9-3-1-2-4-10(9)12(11)13-7-8-18-19(15,16)17/h1-6,13-14H,7-8H2,(H2,15,16,17) |
InChIキー |
CCOLAPUKBIMBNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2NCCOP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenecarboximidamide,3-[[(3S)-3-[[(7-methoxy-2-naphthalenyl)sulfonyl]amino]-2-oxo-1-pyrrolidinyl]methyl]-](/img/structure/B12558583.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)


![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)

![2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline](/img/structure/B12558640.png)


![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


